molecular formula C13H10Br2N2O3S B6134506 N'-(3,5-dibromo-2-hydroxybenzylidene)benzenesulfonohydrazide

N'-(3,5-dibromo-2-hydroxybenzylidene)benzenesulfonohydrazide

Cat. No. B6134506
M. Wt: 434.10 g/mol
InChI Key: WJVFAUDJDSVMBL-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,5-dibromo-2-hydroxybenzylidene)benzenesulfonohydrazide, commonly known as DBHB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of hydrazide and sulfonamide, and its unique chemical structure has made it a popular choice for various research studies.

Mechanism of Action

The mechanism of action of DBHB is not fully understood, but it is believed to exert its effects through various pathways. DBHB has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), which plays a key role in inflammation. DBHB also activates various signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DBHB has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, and it has been shown to induce apoptosis (programmed cell death) in cancer cells. DBHB has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using DBHB in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying various disease processes. However, one limitation of using DBHB is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on DBHB. One area of interest is its potential use in cancer therapy, as it has been shown to have antitumor activity. Another area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of DBHB and to identify any potential side effects or toxicity.

Synthesis Methods

DBHB can be synthesized through a simple reaction between 3,5-dibromo-2-hydroxybenzaldehyde and benzenesulfonohydrazide in the presence of a suitable catalyst. The reaction yields DBHB as a yellow crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

DBHB has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. DBHB has also been shown to have antitumor activity, and it has been studied for its potential use in cancer therapy.

properties

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2O3S/c14-10-6-9(13(18)12(15)7-10)8-16-17-21(19,20)11-4-2-1-3-5-11/h1-8,17-18H/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVFAUDJDSVMBL-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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